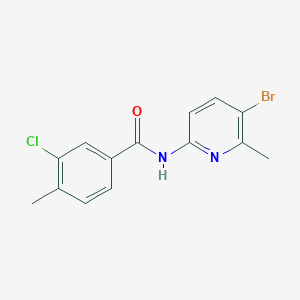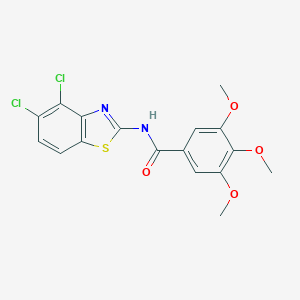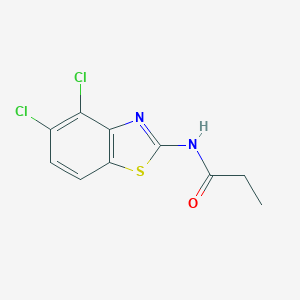![molecular formula C21H23N3O4 B251315 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPI is a synthetic molecule that belongs to the class of benzodioxole derivatives. It has been extensively studied for its biological and pharmacological properties, including its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of BPPI involves its interaction with specific receptors in the brain, including the dopamine D2 receptor and serotonin 5-HT1A receptor. BPPI has been shown to act as a partial agonist at these receptors, meaning that it can activate them to a certain extent, but not fully. This unique mechanism of action may make BPPI useful in the treatment of various psychiatric disorders, including schizophrenia and depression.
Biochemical and Physiological Effects:
BPPI has been shown to have various biochemical and physiological effects, including its ability to modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. BPPI has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
BPPI has several advantages and limitations for lab experiments. One advantage is its high affinity for certain receptors in the brain, making it a potentially useful tool for studying the function of these receptors. However, one limitation is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the study of BPPI. One direction is the development of drugs that target the dopamine D2 receptor and serotonin 5-HT1A receptor, which may be useful in the treatment of various psychiatric disorders. Another direction is the exploration of BPPI's anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BPPI and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of BPPI involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-(4-propanoylpiperazin-1-yl)aniline, which is then subjected to a series of reactions to produce the final product, BPPI. The synthesis of BPPI is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BPPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of drugs that target these receptors. BPPI has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Propriétés
Formule moléculaire |
C21H23N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-2-20(25)24-11-9-23(10-12-24)17-6-4-16(5-7-17)22-21(26)15-3-8-18-19(13-15)28-14-27-18/h3-8,13H,2,9-12,14H2,1H3,(H,22,26) |
Clé InChI |
OHJWZEMHHPSNLZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)


![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
